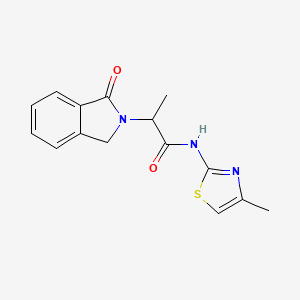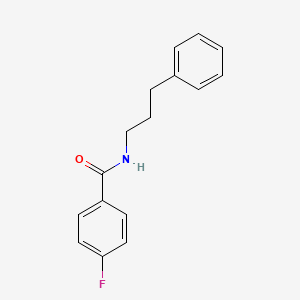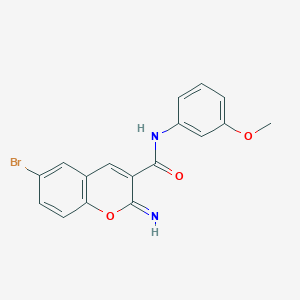![molecular formula C22H24N2O2 B4717137 1-[(1-benzoyl-4-piperidinyl)carbonyl]-2-methylindoline](/img/structure/B4717137.png)
1-[(1-benzoyl-4-piperidinyl)carbonyl]-2-methylindoline
Overview
Description
1-[(1-benzoyl-4-piperidinyl)carbonyl]-2-methylindoline, also known as BMIL, is a chemical compound that belongs to the family of indoline derivatives. It has gained significant attention in recent years due to its potential applications in scientific research. BMIL is a potent inhibitor of the protein-protein interaction between MDM2 and p53, which makes it a promising candidate for the development of anticancer drugs.
Mechanism of Action
The mechanism of action of 1-[(1-benzoyl-4-piperidinyl)carbonyl]-2-methylindoline involves the inhibition of the protein-protein interaction between MDM2 and p53. MDM2 is a negative regulator of p53, which plays a crucial role in the regulation of cell growth and apoptosis. Inhibition of the MDM2-p53 interaction leads to the activation of the p53 pathway, which induces apoptosis in cancer cells.
Biochemical and Physiological Effects:
1-[(1-benzoyl-4-piperidinyl)carbonyl]-2-methylindoline has been shown to induce apoptosis in cancer cells by activating the p53 pathway. It has also been found to inhibit tumor growth in animal models of cancer. In addition to its anticancer properties, 1-[(1-benzoyl-4-piperidinyl)carbonyl]-2-methylindoline has been investigated for its potential use in the treatment of Alzheimer's disease. It has been shown to inhibit the aggregation of beta-amyloid, which is a hallmark of Alzheimer's disease.
Advantages and Limitations for Lab Experiments
1-[(1-benzoyl-4-piperidinyl)carbonyl]-2-methylindoline has several advantages for use in lab experiments. It is a potent inhibitor of the MDM2-p53 interaction, which makes it a valuable tool for studying the p53 pathway. 1-[(1-benzoyl-4-piperidinyl)carbonyl]-2-methylindoline is also relatively easy to synthesize, which makes it accessible to researchers. However, one limitation of 1-[(1-benzoyl-4-piperidinyl)carbonyl]-2-methylindoline is its poor solubility in water, which can make it difficult to use in certain experiments.
Future Directions
There are several potential future directions for research on 1-[(1-benzoyl-4-piperidinyl)carbonyl]-2-methylindoline. One area of interest is the development of 1-[(1-benzoyl-4-piperidinyl)carbonyl]-2-methylindoline analogs with improved solubility and potency. Another area of interest is the investigation of 1-[(1-benzoyl-4-piperidinyl)carbonyl]-2-methylindoline's potential use in combination with other anticancer drugs. Additionally, 1-[(1-benzoyl-4-piperidinyl)carbonyl]-2-methylindoline's potential use in the treatment of other diseases, such as Parkinson's disease, is an area of active research.
Scientific Research Applications
1-[(1-benzoyl-4-piperidinyl)carbonyl]-2-methylindoline has been extensively studied for its potential applications in cancer research. It has been shown to induce apoptosis in cancer cells by activating the p53 pathway. 1-[(1-benzoyl-4-piperidinyl)carbonyl]-2-methylindoline has also been found to inhibit tumor growth in animal models of cancer. In addition to its anticancer properties, 1-[(1-benzoyl-4-piperidinyl)carbonyl]-2-methylindoline has been investigated for its potential use in the treatment of Alzheimer's disease. It has been shown to inhibit the aggregation of beta-amyloid, which is a hallmark of Alzheimer's disease.
properties
IUPAC Name |
(1-benzoylpiperidin-4-yl)-(2-methyl-2,3-dihydroindol-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O2/c1-16-15-19-9-5-6-10-20(19)24(16)22(26)18-11-13-23(14-12-18)21(25)17-7-3-2-4-8-17/h2-10,16,18H,11-15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYNBSUIEYYPUJU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=CC=CC=C2N1C(=O)C3CCN(CC3)C(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-(2,4-dichlorophenyl)-2-[(4-methyl-2-quinolinyl)thio]ethanone](/img/structure/B4717063.png)


![ethyl 5-(3,4-dichlorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B4717087.png)
![1-(2-methylphenyl)-5-{[1-(4-nitrophenyl)-1H-pyrrol-2-yl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4717090.png)
![2-(4-oxo-1-phenyl-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl)-N-(2,3,5,6-tetrafluorophenyl)acetamide](/img/structure/B4717092.png)
![1-[1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-(2-methyl-1H-benzimidazol-1-yl)ethanone](/img/structure/B4717103.png)
![2-(4-methylphenyl)-2-oxoethyl 3-(5,7-dioxo-5,7-dihydro-6H-dibenzo[c,e]azepin-6-yl)benzoate](/img/structure/B4717111.png)
![N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-N'-(2-furylmethyl)urea](/img/structure/B4717121.png)
![3-[4-(2-benzylphenoxy)butyl]-5,5-dimethyl-2,4-imidazolidinedione](/img/structure/B4717130.png)

![N-cyclohexyl-2-[(methylsulfonyl)(phenyl)amino]butanamide](/img/structure/B4717154.png)
![N-[1-(4-chlorobenzyl)-1H-pyrazol-4-yl]-3,5-dimethyl-4-isoxazolecarboxamide](/img/structure/B4717162.png)